molecular formula C22H21N5O2 B275889 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol

1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol

Cat. No. B275889
M. Wt: 387.4 g/mol
InChI Key: YAZOFTNTURRQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BRL-44408 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol exhibits significant biochemical and physiological effects. This compound has been reported to reduce blood pressure, inhibit platelet aggregation, and reduce inflammation. It has also been shown to possess analgesic and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol in lab experiments include its potential applications in medicinal chemistry and pharmacology. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol. Some of these directions include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including hypertension, inflammation, and pain.
3. Development of new synthesis methods to simplify the production of this compound.
4. Investigation of the potential side effects of this compound and its safety profile.
Conclusion:
In conclusion, 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol is a chemical compound that has potential applications in medicinal chemistry and pharmacology. While its mechanism of action is not fully understood, studies have shown that this compound exhibits significant biochemical and physiological effects. Further studies are needed to fully understand the potential applications of this compound and its safety profile.

Synthesis Methods

The synthesis of 1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol has been reported in various studies. One of the common methods involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with 3-aminobenzyl alcohol in the presence of a catalyst. Another method involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with 3-aminobenzyl alcohol in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1-phenyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant antihypertensive, anti-inflammatory, and anti-platelet activity. It has also been reported to possess analgesic and anticonvulsant properties.

properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

1-phenyl-2-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]ethanol

InChI

InChI=1S/C22H21N5O2/c28-21(18-9-3-1-4-10-18)16-23-15-17-8-7-13-20(14-17)29-22-24-25-26-27(22)19-11-5-2-6-12-19/h1-14,21,23,28H,15-16H2

InChI Key

YAZOFTNTURRQNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4)O

Origin of Product

United States

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